Methyl tridecanoate

Description

This compound is a natural product found in Smenospongia aurea, Astragalus propinquus, and other organisms with data available.

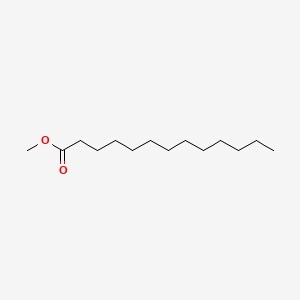

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDDPBOKWCBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061923 | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-88-0, 67762-40-7, 61788-59-8 | |

| Record name | Methyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRIDECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

methyl tridecanoate structure and molecular formula

Introduction

Methyl tridecanoate, also known as tridecanoic acid methyl ester, is the methyl ester of the saturated fatty acid, tridecanoic acid.[1][2] It is a colorless liquid with a fruity odor and is found in various natural sources, including certain plants and organisms.[2][3] In industrial and research settings, it serves multiple purposes. It is utilized as a fragrance ingredient in cosmetics and perfumes, a flavoring agent in food products, and as an intermediate in organic synthesis.[1][3] Furthermore, it is a crucial reference standard in the gas chromatographic analysis of fatty acid methyl esters (FAMEs).[1]

Molecular Formula and Structure

The molecular formula for this compound is C14H28O2.[4][5][6] Its structure consists of a thirteen-carbon straight chain (tridecanoyl group) attached to a methyl ester group.

Caption: Molecular structure of this compound (C14H28O2).

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C14H28O2 | [4][5][6] |

| Molecular Weight | 228.37 g/mol | [2][4] |

| Appearance | Clear colorless liquid | [1][2] |

| Melting Point | 5.5 °C | [1][7] |

| Boiling Point | 131 °C at 4 mmHg | [1][7] |

| Density | 0.864 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.435 | [1][7] |

| Flash Point | > 110 °C | [8] |

| Solubility in Water | 0.02 g/L at 25 °C (practically insoluble) | [3] |

| CAS Number | 1731-88-0 | [1][3] |

Experimental Protocols

This compound is frequently used as an internal standard for the quantification of fatty acids in biological and industrial samples using gas chromatography (GC).

Protocol: Quantification of FAMEs using this compound as an Internal Standard

-

Objective: To determine the concentration of various fatty acid methyl esters (FAMEs) in a lipid sample.

-

Principle: A known amount of this compound (which is typically absent or present in very low amounts in the sample) is added to the sample before the esterification process. The peak area of each identified FAME is then compared to the peak area of the internal standard to calculate its concentration.

-

Methodology:

-

Sample Preparation: A known mass or volume of the lipid-containing sample is taken.

-

Internal Standard Spiking: A precise volume of a standard solution of this compound in an appropriate solvent (e.g., hexane) is added to the sample. For instance, this compound has been used as an internal standard for the GC analysis of total lipids from microalgae.[9]

-

Transesterification: The lipids in the sample (triglycerides, phospholipids, etc.) are converted to their corresponding FAMEs. A common method is to use a reagent like methanolic HCl or BF3-methanol and heat the mixture.

-

Extraction: After the reaction, the FAMEs (including the internal standard) are extracted into a non-polar solvent like hexane. The solvent layer is carefully collected, dried (e.g., over anhydrous sodium sulfate), and concentrated if necessary.

-

GC Analysis:

-

An aliquot of the FAME extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase) and a Flame Ionization Detector (FID).

-

The oven temperature is programmed to ramp up to effectively separate the different FAMEs based on their boiling points and polarity.

-

Data is collected as a chromatogram, showing peaks corresponding to each FAME.

-

-

Quantification:

-

Identify the peaks for the internal standard (this compound) and the FAMEs of interest based on their retention times compared to a known FAME mixture standard.

-

The concentration of each individual FAME (FAMEₓ) is calculated using the following formula: Concentrationₓ = (Areaₓ / Areaₗₛ) * (Concentrationₗₛ / Response Factorₓ)

-

Where:

-

Areaₓ = Peak area of the FAME of interest

-

Areaₗₛ = Peak area of the internal standard (this compound)

-

Concentrationₗₛ = Known concentration of the internal standard added

-

Response Factorₓ = Relative response factor of the specific FAME compared to the internal standard (often assumed to be 1 for structurally similar FAMEs with FID, but should be determined experimentally for highest accuracy).

-

-

-

-

Logical Workflow for Experimental Protocol

Caption: Workflow for FAME quantification using an internal standard.

References

- 1. This compound | 1731-88-0 [chemicalbook.com]

- 2. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. larodan.com [larodan.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound = 97 GC 1731-88-0 [sigmaaldrich.com]

- 8. This compound, 1731-88-0 [thegoodscentscompany.com]

- 9. This compound analytical standard 1731-88-0 [sigmaaldrich.com]

methyl tridecanoate CAS number and synonyms

An In-depth Technical Guide to Methyl Tridecanoate

Chemical Identification

CAS Number: 1731-88-0[1][2][3][4][5]

Synonyms:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C14H28O2 | [2][3][4] |

| Molecular Weight | 228.37 g/mol | [1][2][5][6] |

| Appearance | Clear colorless liquid | [2][6] |

| Melting Point | 5.5 °C | [1][2] |

| Boiling Point | 131 °C at 4 mmHg | [1][2] |

| Density | 0.864 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.435 | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | [7][8] |

| Solubility | Soluble in chloroform, methanol, and alcohol. Insoluble in water. | [2][8] |

| Storage Temperature | Room temperature or refrigerated (-20°C for long term). | [1][2][3] |

Experimental Protocols

Synthesis: General Method for Esterification of Carboxylic Acids

A common method for synthesizing fatty acid methyl esters like this compound is through the esterification of the corresponding carboxylic acid (tridecanoic acid) with methanol, often in the presence of an acid catalyst.

Materials:

-

Tridecanoic acid

-

Methanol (anhydrous)

-

Acid catalyst (e.g., concentrated sulfuric acid, trimethylchlorosilane)

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Rotary evaporator

Procedure (Room Temperature using Trimethylchlorosilane):

-

Place the amino acid (0.1 mol) in a round bottom flask.[9]

-

Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring.[9]

-

Add methanol (100 mL) to the mixture.[9]

-

Continue stirring the resulting solution or suspension at room temperature.[9]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).[9]

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator to obtain the methyl ester product.[9]

Biological Activity Assay: Evaluation of Anti-Enteric Efficacy

This protocol outlines the in vitro evaluation of this compound's antibacterial activity, as demonstrated in a study on its effect against enteropathogenic bacteria.[10]

Materials:

-

This compound (referred to as TAME in the study)

-

Enteropathogenic bacterial strains (e.g., E. coli, Enterococcus faecalis, Salmonella enterica)

-

Sterilized 96-well microplates

-

Bacterial growth medium

-

Standard antibiotics (e.g., ampicillin, kanamycin) for synergy studies

-

Incubator (37 °C)

Procedure:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Determine the MIC and MBC of this compound against various enteropathogenic Gram-positive and Gram-negative bacteria to evaluate its anti-enteric efficacy.[10]

-

Synergy/Antagonism Study: In a 96-well microplate, expose E. coli MTCC 723 to this compound in combination with standard antibiotics (e.g., ampicillin and kanamycin at a final concentration of 50 µg/ml).[10]

-

Incubate the microplate at 37 °C for 24 hours.[10]

-

Cellular Disruption Analysis (Lactate Dehydrogenase Assay): Assess the extracellular leakage of lactate dehydrogenase (LDH) from bacterial cells (e.g., Enterococcus faecalis and Salmonella enterica) after treatment with this compound (e.g., at doses of 375 μg/ml and 750 μg/ml) to quantify cell membrane damage.[10]

-

Morphological Analysis (Scanning Electron Microscopy - SEM): Use SEM to visualize the effect of this compound on the cellular morphology of bacteria like E. coli and E. faecalis, looking for signs of cell rupturing and autolysis.[10]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key applications and the proposed mechanism of action for this compound.

Caption: General workflows for the synthesis of this compound and its use as a standard.

Caption: Proposed antibacterial mechanism of action for this compound.

References

- 1. This compound = 97 GC 1731-88-0 [sigmaaldrich.com]

- 2. This compound | 1731-88-0 [chemicalbook.com]

- 3. larodan.com [larodan.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 1731-88-0 [thegoodscentscompany.com]

- 8. This compound, 1731-88-0 [perflavory.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Methyl Tridecanoate: A Technical Guide for Researchers

An In-depth Examination of the Antimicrobial, Neuroprotective, and Potential Anti-inflammatory and Anticancer Properties of a Saturated Fatty Acid Ester

Introduction

Methyl tridecanoate (C14H28O2), the methyl ester of tridecanoic acid, is a saturated fatty acid ester that has garnered increasing interest within the scientific community for its diverse biological activities. While historically utilized in the fragrance and cosmetics industries, emerging research has illuminated its potential as a bioactive compound with antimicrobial and neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, intended for researchers, scientists, and drug development professionals. The guide synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation and application of this compound.

Antimicrobial Activity

This compound has demonstrated notable antibacterial effects against a range of pathogenic bacteria. Its efficacy is particularly pronounced against certain Gram-positive and Gram-negative gastrointestinal microorganisms.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains. These values represent the lowest concentration of the compound required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Enterococcus faecalis | 375[1] | 750[1] |

| Salmonella enterica serovar Typhimurium | 375[1] | 750[1] |

| Bacillus cereus | 750[1] | 1375[1] |

Table 1: MIC and MBC values of this compound against various bacterial strains.

Furthermore, studies have shown that this compound exhibits synergistic activity when combined with the antibiotic ampicillin, suggesting its potential use in combination therapies to enhance antibacterial efficacy.[1]

Mechanism of Antibacterial Action

The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane integrity. This leads to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell death.[1] Scanning electron microscopy (SEM) studies have visually confirmed this mechanism, showing significant rupturing of bacterial cells upon treatment with this compound.[1]

In addition to membrane disruption, in silico molecular docking studies suggest a secondary mechanism involving the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] this compound is predicted to bind to the DNA gyrase B subunit, inducing conformational changes that inhibit its enzymatic activity.

Figure 1: Proposed antibacterial mechanisms of this compound.

Experimental Protocols

A standard broth microdilution method is employed to determine the MIC and MBC values.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

-

MBC Determination: Aliquots from the wells showing no growth are plated onto nutrient agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Figure 2: Workflow for MIC and MBC determination.

-

Sample Preparation: Bacterial cells are treated with this compound at its MIC for a specified duration.

-

Fixation: The treated cells are fixed with a solution of 2.5% glutaraldehyde to preserve their morphology.

-

Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying: The dehydrated samples are subjected to critical point drying to prevent structural collapse.

-

Coating: The dried samples are coated with a thin layer of gold or palladium to enhance conductivity for imaging.

-

Imaging: The coated samples are then visualized using a scanning electron microscope.

Neuroprotective Activity

Preliminary studies indicate that this compound may possess neuroprotective properties relevant to Alzheimer's disease. Research has shown that it can moderately inhibit the aggregation of β-amyloid (Aβ) peptides and weakly inhibit the enzyme acetylcholinesterase (AChE).[2][3]

Inhibition of β-Amyloid Aggregation

The aggregation of Aβ peptides is a key pathological hallmark of Alzheimer's disease. The ability of this compound to interfere with this process suggests a potential therapeutic avenue. While a specific IC50 value for this compound is not yet published, one study describes its activity as "moderate".[2][3]

Acetylcholinesterase (AChE) Inhibition

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy to manage the symptoms of Alzheimer's disease. This compound has been reported to exhibit weak inhibitory activity against AChE.[2][3]

Experimental Protocols

-

Preparation of Aβ Peptides: Lyophilized Aβ peptides are monomerized by dissolving in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent. The resulting peptide film is dissolved in a buffer to the desired concentration.

-

Incubation with Inhibitor: The monomeric Aβ solution is incubated with various concentrations of this compound in a 96-well plate.

-

Thioflavin T (ThT) Addition: After incubation, a solution of ThT is added to each well. ThT is a fluorescent dye that binds to amyloid fibrils.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.

-

Enzyme and Substrate Preparation: Solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer.

-

Incubation with Inhibitor: AChE is pre-incubated with various concentrations of this compound in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATCI and DTNB. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

-

Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader. The rate of color development is proportional to the AChE activity. A reduction in the rate indicates inhibition by this compound.

Potential Anti-inflammatory and Anticancer Activities

While direct and extensive research on the anti-inflammatory and anticancer activities of this compound is limited, the broader class of fatty acid methyl esters (FAMEs) has been investigated for these properties. Saturated fatty acids have been shown to modulate inflammatory pathways, including the NF-κB and TNF-α signaling pathways. The cytotoxic effects of various FAMEs on different cancer cell lines have also been reported. Further research is warranted to specifically elucidate the anti-inflammatory and anticancer potential of this compound.

Potential Anti-inflammatory Signaling Pathways

Saturated fatty acids can influence inflammatory responses through modulation of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

Figure 3: Hypothesized anti-inflammatory signaling pathway for this compound.

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at approximately 570 nm. A decrease in absorbance indicates reduced cell viability and potential cytotoxic effects of this compound.

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated antibacterial activity and potential neuroprotective effects. Its mechanisms of action, particularly in the context of antimicrobial activity, are beginning to be elucidated. However, significant research gaps remain. Future investigations should focus on:

-

Quantitative Neuroprotective Data: Determining the precise IC50 values of this compound for β-amyloid aggregation and acetylcholinesterase inhibition.

-

In-depth Anti-inflammatory and Anticancer Studies: Conducting comprehensive studies to evaluate the specific anti-inflammatory and anticancer properties of this compound, including the identification of molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Progressing from in vitro studies to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound for various therapeutic applications.

The information presented in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Safe Handling of Methyl Tridecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl tridecanoate (CAS No. 1731-88-0), a fatty acid methyl ester utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid or low-melting solid.[1][2] Its key physical and chemical properties are summarized in the table below to provide a foundational understanding for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C14H28O2 | [3][4] |

| Molecular Weight | 228.37 g/mol | [3][5] |

| Appearance | Clear, colorless to yellow liquid or low-melting solid | [1][2][5] |

| Melting Point | 5.0 to 7.0 °C (41 to 44.6 °F) | [1][2][6][7][8] |

| Boiling Point | 130 - 132 °C at 4 torr; 288 - 290 °C at 760 mmHg | [1][2][6][7][8] |

| Density | 0.864 g/mL at 25 °C | [2][7][8] |

| Specific Gravity | 0.865 - 0.870 at 20 °C | [6] |

| Vapor Pressure | 0.00129 mmHg | [5] |

| Flash Point | > 110 °C (> 230 °F) | [1][6] |

| Solubility | Insoluble in water | [1] |

| Refractive Index | 1.433 - 1.436 at 20 °C | [2][6][7][8] |

Hazard Identification and GHS Classification

The hazard classification for this compound can vary between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) provided with the product in use. The following table summarizes the range of GHS classifications that have been reported.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [7] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [3] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |

| Chronic Aquatic Toxicity | Category 4 | H413: May cause long lasting harmful effects to aquatic life | [7] |

Some suppliers may classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

Toxicological Information

Detailed toxicological data for this compound is limited. The majority of safety data sheets indicate that the toxicological properties have not been fully investigated.[1] The available data is summarized below.

| Toxicity Endpoint | Result | Species | Source(s) |

| LDLo (Lethal Dose Low), Intravenous | 48 mg/kg | Mouse | |

| Skin Corrosion/Irritation | No data available; generally not considered a skin irritant | [3][4] | |

| Serious Eye Damage/Irritation | Causes serious eye damage | [7] | |

| Respiratory or Skin Sensitization | No data available | [1][3][4] | |

| Germ Cell Mutagenicity | No data available | [1][3][4] | |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | [1][3] | |

| Reproductive Toxicity | No data available | [1][3][4] | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [1][3][4] | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1][3][4] | |

| Aspiration Hazard | No data available | [1][3][4] |

Due to the limited toxicological data, it is prudent to handle this compound with care, assuming it may have uncharacterized hazardous properties.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the reviewed safety data sheets. The reported LDLo value is from the Registry of Toxic Effects of Chemical Substances (RTECS), and the underlying study details would need to be sourced from that database or the original publication.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted for the specific procedures to be performed to determine the appropriate level of PPE. The following are general recommendations:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[1][7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3] Gloves should be inspected prior to use and a proper glove removal technique should be employed.

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be required.[1] If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[3][7][9]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3]

Handling Procedures

-

Avoid inhalation of vapor or mist.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][4]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Recommended storage temperatures vary, with some sources suggesting refrigeration or freezing (-20°C).[3][7] Always consult the supplier's specific recommendations.

-

Protect from direct sunlight and sources of ignition.[3]

-

Some sources recommend storing under an inert atmosphere, such as nitrogen.[6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1][3] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. | [1][3] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call a physician or ophthalmologist. | [1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor for treatment advice. | [1][3] |

Spill Response

-

Evacuate personnel from the spill area.[3]

-

Prevent further leakage or spillage if safe to do so.[3]

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binders).[3][4]

-

Collect the absorbed material into a suitable, closed container for disposal.[4]

-

Do not allow the spilled material to enter drains or waterways.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Specific Hazards: Hazardous decomposition products, including carbon monoxide and carbon dioxide, may be formed during combustion.[1][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: General workflow for the safe handling of this compound.

Caption: First aid decision tree for this compound exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 1731-88-0 [chemicalbook.com]

- 3. This compound|1731-88-0|MSDS [dcchemicals.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 1731-88-0 [thegoodscentscompany.com]

- 7. 十三烷酸甲酯 ≥97% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound = 97 GC 1731-88-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Methyl Tridecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl tridecanoate in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the solubility of fatty acid methyl esters is a critical parameter.

Introduction to this compound

This compound (C₁₄H₂₈O₂), the methyl ester of tridecanoic acid, is a saturated fatty acid methyl ester (FAME). Its physicochemical properties, particularly its solubility, are of significant interest in various applications, including its use as a reference standard in gas chromatography, as an intermediate in organic synthesis, and in the formulation of various products. Understanding its behavior in different solvents is crucial for process design, formulation development, and analytical method development.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes a long, nonpolar hydrocarbon chain and a polar ester group. This dual nature results in varied solubility across different types of solvents. The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 0.3631 mg/L (estimated) | [1] |

| Dimethylformamide (DMF) | Ambient | 25 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:1) | Ambient | 0.25 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Ambient | ≥ 10 mg/mL | [3] |

| Ethanol | Ambient | 25 mg/mL | [2] |

| Chloroform | Ambient | Soluble | [4] |

| Methanol | Ambient | Soluble | [4] |

| Ether | Ambient | Soluble | [5] |

| Benzene | Ambient | Soluble | [5] |

Note: "Soluble" indicates that while quantitative data is not specified in the source, the compound is reported to be soluble in that solvent. The solubility of other fatty acid methyl esters is known to increase with temperature in organic solvents.

Experimental Protocols: Determination of Solubility

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. Below is a detailed protocol for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps or sealed ampoules (e.g., 10 mL)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 5 mL) of the solvent. The excess solute is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the mixtures for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to separate from the saturated solution. This can be a distinct liquid phase at the bottom or top depending on the relative densities.

-

-

Sampling:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot into a pre-weighed, clean, and dry evaporating dish or beaker.[6]

-

Record the total weight of the dish and the aliquot.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of the solute can be used.

-

Once the solvent has been removed, place the dish in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation or evaporation of the this compound (e.g., 40-50°C) until a constant weight is achieved.[4]

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish with the residue minus the initial weight of the empty dish.

-

The mass of the solvent is the total weight of the aliquot and dish minus the final weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Visualizations

Experimental Workflow for Solubility Determination

References

Methyl Tridecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tridecanoate, a saturated fatty acid methyl ester, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially recognized as a component of natural lipids and a useful standard in analytical chemistry, recent research has unveiled its potential therapeutic applications, particularly in the realms of antimicrobial and neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside a thorough compilation of its quantitative data. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action and utility in research and development.

Introduction

This compound (C14H28O2), the methyl ester of tridecanoic acid, is a saturated fatty acid with a 13-carbon backbone.[1][2] While odd-chain fatty acids are less common in mammals than their even-chain counterparts, they are found in significant amounts in various bacteria, plants, and marine organisms.[3] The study of this compound has been propelled by its utility as an internal standard in gas chromatography for fatty acid analysis and, more recently, by the discovery of its intriguing biological properties. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers exploring its potential in diverse fields, from microbiology to neurodegenerative disease.

History and Discovery

The history of this compound is intrinsically linked to the broader history of fatty acid chemistry. The foundational method for its synthesis, the Fischer-Speier esterification, was established in 1895 by Emil Fischer and Arthur Speier.[4] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of ester synthesis.[5][6][7] While a specific date for the first synthesis or isolation of this compound is not well-documented, the development of gas chromatography (GC) in the mid-20th century was a pivotal moment. This analytical technique, which often requires the conversion of fatty acids to their more volatile methyl esters (FAMEs), led to the widespread preparation and identification of compounds like this compound from natural sources.[8][9]

Early research focused on identifying and quantifying odd-chain fatty acids in various natural products. This compound has since been identified in a variety of organisms, including the aquatic herb Monochoria hastata, the medicinal plant Astragalus mongholicus, and various microorganisms.[10][11][12] More recently, research has shifted towards understanding the biological roles and potential therapeutic applications of this molecule.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[10] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C14H28O2 | [10] |

| Molecular Weight | 228.37 g/mol | [10] |

| CAS Number | 1731-88-0 | [10] |

| Melting Point | 5.5 °C | [13] |

| Boiling Point | 131 °C at 4 mmHg | [13] |

| Density | 0.864 g/mL at 25 °C | [6] |

| Refractive Index | 1.435 at 20 °C | [13] |

| Solubility | Soluble in chloroform, ethanol, ethyl ether; practically insoluble in water. | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals around 3.67 ppm (s, 3H, -OCH₃), 2.30 ppm (t, 2H, -CH₂COO-), 1.65 ppm (m, 2H, -CH₂CH₂COO-), 1.2-1.4 ppm (m, 18H, -(CH₂)₉-), and 0.88 ppm (t, 3H, -CH₃). | [14][15][16] |

| ¹³C NMR | Signals around 174.3 ppm (C=O), 51.4 ppm (-OCH₃), and a series of peaks between 14.1 and 34.1 ppm for the alkyl chain carbons. | [10] |

| GC-MS (EI) | Molecular ion peak (M⁺) at m/z 228. Key fragment ions at m/z 74 (McLafferty rearrangement), 87, 101, 143, and 199. | [17] |

| FTIR (neat) | Strong C=O stretching vibration around 1740 cm⁻¹, C-O stretching vibrations between 1170-1250 cm⁻¹, and various C-H stretching and bending vibrations for the alkyl chain. | [10][18] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from tridecanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

Tridecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous methanol (e.g., a 10 to 20-fold molar excess).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of tridecanoic acid) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Analysis of this compound by GC-MS

This protocol provides a general method for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl-based column).

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min), and hold for a few minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

-

Data Analysis: Identify the this compound peak based on its retention time and the characteristic mass spectrum.

Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

M Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.[19][20]

Biological Activities and Signaling Pathways

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of pathogenic bacteria.[21] Its primary mode of action is believed to be the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[11]

Neuroprotective Potential

Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to moderately inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's.[22] Additionally, it exhibits weak inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[22] The inhibition of AChE is a therapeutic strategy to improve cognitive function in Alzheimer's patients.

Experimental Protocols for Neuroprotective Activity:

-

Amyloid-β Aggregation Inhibition Assay: This assay typically involves incubating synthetic Aβ peptides in the presence and absence of the test compound (this compound). The extent of aggregation is monitored over time using a fluorescent dye such as Thioflavin T (ThT), which binds to amyloid fibrils and exhibits enhanced fluorescence. A reduction in ThT fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.[23][24][25]

-

Acetylcholinesterase Inhibition Assay: This is often a colorimetric assay based on the Ellman's method. The enzyme AChE hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified spectrophotometrically. A decrease in the rate of color formation in the presence of this compound indicates AChE inhibition.[26][27][28][29]

Conclusion and Future Directions

This compound has transitioned from a simple analytical standard to a molecule with demonstrated biological activities that warrant further investigation. Its antibacterial properties, coupled with its potential to interfere with key pathological processes in Alzheimer's disease, make it a promising lead compound for drug development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs. Furthermore, in vivo studies are necessary to validate the therapeutic potential of this compound and to assess its pharmacokinetic and toxicological profiles. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to build upon as they explore the full potential of this intriguing fatty acid methyl ester.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Human Metabolome Database: Showing metabocard for Tridecanoic acid (HMDB0000910) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcog.com [phcog.com]

- 13. gcms.labrulez.com [gcms.labrulez.com]

- 14. aocs.org [aocs.org]

- 15. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tridecanoic acid, methyl ester [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Phytochemical screening and antibacterial activity of Skimmia anquetilia N.P. Taylor and Airy Shaw: A first study from Kashmir Himalaya [frontiersin.org]

- 22. medchemexpress.com [medchemexpress.com]

- 23. rsc.org [rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Methyl Tridecanoate as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of methyl tridecanoate as an internal standard (IS) in the quantitative analysis of fatty acids and other lipophilic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the rationale for using an internal standard, detailed experimental protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results.

Introduction to Internal Standards in GC-MS

Quantitative analysis by GC-MS can be affected by variations in sample preparation, injection volume, and instrument response. An internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. It is a substance that is chemically similar to the analytes of interest but is not naturally present in the samples. By comparing the peak area of the analyte to the peak area of the internal standard, variations in the analytical process can be compensated for, leading to more accurate and precise quantification.

This compound (C13:0 FAME) is an excellent choice as an internal standard for the analysis of fatty acid methyl esters (FAMEs) for several reasons:

-

Chemical Similarity: It is a saturated fatty acid methyl ester, making it chemically similar to many common FAMEs.

-

Natural Abundance: Tridecanoic acid is a C13 fatty acid, which is not commonly found in most biological samples, minimizing the risk of interference from endogenous compounds.

-

Chromatographic Behavior: It elutes within a typical FAMEs analysis timeframe and is well-resolved from other common fatty acids.[1]

-

Stability: It is a stable compound that is not prone to degradation during sample preparation and analysis.

Logical Workflow for Internal Standard Use

The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis.

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

This section provides detailed protocols for lipid extraction, transesterification to FAMEs, and subsequent GC-MS analysis using this compound as an internal standard.

Materials and Reagents

-

Solvents (HPLC or GC grade): Hexane, Chloroform, Methanol, Toluene

-

Internal Standard Stock Solution: Prepare a stock solution of this compound (analytical standard grade, ≥99.0% purity) in hexane or toluene at a concentration of 1 mg/mL.[2] Store at -20°C.

-

Derivatization Reagents (choose one method):

-

Acid-catalyzed: 14% Boron trifluoride in methanol (BF3-methanol) or 5% HCl in methanol (methanolic HCl).

-

Base-catalyzed: 0.5 M Sodium hydroxide in methanol (methanolic NaOH).

-

-

Other Reagents: Sodium chloride (saturated solution), Anhydrous sodium sulfate, Nitrogen gas.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for various biological samples such as plasma, tissues, or cell cultures.

-

Sample Homogenization: Homogenize tissue samples in a suitable buffer. For liquid samples like plasma, use a defined volume.

-

Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise volume of the this compound internal standard stock solution (e.g., 50 µL of 1 mg/mL stock). The amount of IS added should be comparable to the expected amount of the analytes of interest.

-

Lipid Extraction:

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Repeat the extraction of the aqueous phase with another 2 mL of chloroform.

-

Combine the organic phases.

-

-

Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids must be derivatized to their corresponding FAMEs to increase their volatility for GC analysis.

This method is suitable for both free fatty acids and esterified lipids.

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol.

-

Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

This method is faster but is primarily for the transesterification of glycerolipids.

-

To the dried lipid extract, add 1 mL of hexane and 200 µL of 0.5 M methanolic NaOH.

-

Vortex for 2 minutes at room temperature.

-

Add 2 mL of saturated sodium chloride solution.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new vial for analysis.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to GC-MS analysis.

Caption: Experimental workflow for FAMEs analysis using this compound.

GC-MS Parameters

The following are typical GC-MS parameters for FAME analysis. These should be optimized for your specific instrument and application.

| Parameter | Typical Value |

| Gas Chromatograph | |

| Column | FAMEWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[3] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Split Ratio | 20:1 (can be adjusted based on sample concentration) |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Range | m/z 50-550 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions for this compound | m/z 74, 87, 228 |

Data Presentation and Quantitative Analysis

Accurate quantification is achieved by creating a calibration curve using standards containing known concentrations of the fatty acids of interest and a constant concentration of the this compound internal standard.

Calibration Curve

-

Prepare a series of calibration standards containing the FAMEs of interest at concentrations spanning the expected range in your samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Add the same constant amount of this compound internal standard to each calibration standard.

-

Analyze the calibration standards using the established GC-MS method.

-

For each calibration point, calculate the response factor (RF) which is the ratio of the analyte peak area to the internal standard peak area.

-

Plot the response factor (y-axis) against the analyte concentration (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Quantification of Unknown Samples

-

Analyze the prepared unknown samples with the added internal standard using the same GC-MS method.

-

Calculate the response factor (analyte peak area / IS peak area) for each analyte in the unknown sample.

-

Use the calibration curve equation to calculate the concentration of the analyte in the sample.

Method Validation Data

The following table summarizes typical method validation parameters that should be assessed. The values provided are illustrative and should be determined experimentally for your specific assay.

| Parameter | Methyl Palmitate (C16:0) | Methyl Oleate (C18:1) | Methyl Stearate (C18:0) |

| Linearity Range (µg/mL) | 0.5 - 100 | 0.5 - 100 | 1.0 - 100 |

| Correlation Coefficient (R²) | > 0.998 | > 0.997 | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | ~10 | ~12 | ~12 |

| Limit of Quantification (LOQ) (ng/mL) | ~30 | ~35 | ~35 |

| Precision (RSD%) | |||

| - Intra-day (n=5) | < 5% | < 6% | < 5% |

| - Inter-day (n=5) | < 8% | < 9% | < 8% |

| Accuracy (Recovery %) | 95 - 105% | 94 - 106% | 96 - 104% |

Data in this table is illustrative and based on typical performance for FAME analysis.[4]

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acid methyl esters by GC-MS. Following the detailed protocols and data analysis procedures outlined in these application notes will enable researchers to obtain accurate, precise, and reproducible results. Proper method validation is crucial to ensure the quality of the data generated.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipid Analysis Using Methyl Tridecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields, including lipidomics, drug development, and nutritional science. Gas chromatography (GC) is a widely used technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives prior to analysis.[1][2] The use of an internal standard is essential for reliable quantification, correcting for variations in sample preparation and instrument response.[3][4] Methyl tridecanoate (C13:0-ME), a saturated fatty acid methyl ester not commonly found in most biological samples, serves as an excellent internal standard for this purpose.[5][6]

This document provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of lipids. It covers procedures for lipid extraction, transesterification to FAMEs, and subsequent analysis by GC with Flame Ionization Detection (GC-FID).

Key Principles

The fundamental principle of using an internal standard is to add a known amount of a compound (this compound) to the sample prior to extraction and analysis.[3] The ratio of the peak area of each analyte to the peak area of the internal standard is then used for quantification. This approach effectively normalizes the results, compensating for potential sample loss during preparation steps and fluctuations in GC injection volume.

Experimental Protocols

Preparation of Internal Standard Stock Solution

A stock solution of the internal standard should be prepared to a precise concentration.

Materials:

-

This compound (analytical standard)

-

Hexane (HPLC grade)[3]

-

Class A volumetric flask (e.g., 10 mL)[3]

-

Analytical balance

-

Pasteur pipet[3]

-

GC vials with PTFE/silicone septa[3]

Procedure:

-

Tare a clean 10 mL Class A volumetric flask on an analytical balance.[3]

-

Using a Pasteur pipet, add approximately 100 mg of this compound to the flask.[3]

-

Record the exact weight to the nearest 0.1 mg.[3]

-

Bring the volume to 10 mL with HPLC grade hexane and mix thoroughly to create a 10 mg/mL stock solution.[3]

-

Transfer the solution into 1.5 mL GC vials and seal immediately.[3]

-

Store the stock solution at -20°C in an inert atmosphere (e.g., under nitrogen) to prevent degradation.[4]

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. The Folch method, using a chloroform and methanol mixture, is a widely adopted technique for comprehensive lipid extraction.[7][8]

Materials:

-

Biological sample (e.g., tissue homogenate, cell pellet)

-

Chloroform (LC-MS grade)[9]

-

Methanol (LC-MS grade)[9]

-

0.9% (w/v) Sodium Chloride (NaCl) solution[10]

-

Internal Standard Stock Solution (from Protocol 1)

-

Glass homogenization tubes

-

Centrifuge

Procedure:

-

Weigh a known amount of the biological sample (e.g., 10-50 mg of tissue) into a glass homogenization tube.[10]

-

Add a precise volume of the this compound Internal Standard Stock Solution to the sample. The amount added should be chosen to produce a GC peak that is within the linear range of the detector and of a similar magnitude to the analytes of interest.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 2 mL of the solvent mixture per 100 mg of tissue.[8]

-

Homogenize the sample thoroughly.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[10]

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.[10]

-

Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipet and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen. The dried extract can be stored at -80°C until transesterification.[10]

Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification using methanolic HCl.

Materials:

-

Dried lipid extract (from Protocol 2)

-

3M Methanolic HCl[10]

-

Hexane[5]

-

Screw-capped glass tubes with Teflon-lined caps[5]

-

Water bath or heating block[5]

Procedure:

-

Add 1 mL of 3M methanolic HCl to the dried lipid extract in the glass tube.[5]

-

Seal the tube tightly with a Teflon-lined cap.[5]

-

Heat the mixture at 85°C for 1.5 hours, with vortexing every 15 minutes to ensure complete reaction.[5]

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane to extract the FAMEs and vortex for 30 seconds.[5]

-

Add 1 mL of water to facilitate phase separation.

-

Centrifuge at 3,000 x g for 10 minutes.[5]

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[5]

Data Presentation